Compound Description: This compound is a close structural analog of the target compound, 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, with the key difference being the absence of the two chlorine atoms at the 2 and 6 positions of the benzamide ring. Research on SAL-3, using stationary and time-resolved fluorescence spectroscopy, reveals interesting fluorescence properties, particularly a dual fluorescence phenomenon observed in water and polar protic solvents. This phenomenon, attributed to excited state intramolecular proton transfer (ESIPT) and the presence of ionic and non-ionic forms of the compound, was previously unreported for this group of analogs. []
Relevance: 2-Hydroxy-N-(2-phenylethyl)benzamide is highly relevant to 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide due to their close structural similarity. They share the same core structure, including the benzamide group, the 2-hydroxy-2-phenylethyl substituent, and differ only in the presence of chlorine atoms in the target compound. This makes SAL-3 a valuable reference point for understanding the influence of chlorine substitution on the properties of the target compound. []
Compound Description: This compound exhibits structural similarities to estrogens and selective estrogen receptor modulators. Research shows it acts as a potent vasodilator, inducing endothelium-independent relaxation in porcine coronary arteries. The mechanism of action is believed to involve the inhibition of L-type Ca2+ channels. Notably, this compound demonstrates a significantly stronger vasodilatory effect compared to 17β-estradiol (E2) and does not stimulate p38 mitogen-activated protein kinase (MAPK) unlike E2. []
Relevance: Although structurally different from 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine shares a key structural motif: the presence of a 2,6-dichloro-4-hydroxyphenyl group. Investigating the specific biological activities and structure-activity relationships of compounds containing this group, such as the vasodilatory effects observed in this case, could provide insights into the potential pharmacological profile of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. []
Compound Description: NDB acts as a selective antagonist of human Farnesoid X receptor α (hFXRα). Crystal structure analysis of NDB in complex with the hFXRα ligand binding domain (hFXRα-LBD) reveals a unique mechanism of action. NDB induces conformational changes in hFXRα-LBD, leading to the formation of a homodimer. This dimerization differs from the active monomeric conformation, thereby antagonizing the receptor. Functional studies demonstrate NDB effectively inhibits FXR/RXR interaction and the expression of FXRα target genes. []
Relevance: NDB shares the 2,6-dichlorobenzamide core structure with 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. While the N-substituents differ, the shared core structure suggests potential for similar pharmacological activities, particularly those mediated by interactions with specific receptors or enzymes. Understanding the detailed interactions of NDB with hFXRα could offer valuable insights into the potential binding modes and activities of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide with similar biological targets. []
Compound Description: This synthetic opioid exhibits potent analgesic properties and induces morphine-like behavioral effects in mice, surpassing the effects of morphine itself. U-47700 demonstrates a preference for binding to the μ-opioid receptor over the κ-opioid receptor. Although not clinically tested, anecdotal reports suggest its effects are comparable to other opioids, inducing euphoria and mood elevation but also carrying risks of nausea and respiratory depression. []
Relevance: While U-47700 differs structurally from 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, both compounds belong to the benzamide class. Exploring the structure-activity relationships within the benzamide class, particularly those related to opioid activity as demonstrated by U-47700, may provide insights into the potential pharmacological profile of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. Understanding the specific structural features influencing opioid receptor binding and activity can guide further investigations into the target compound's potential interactions with similar biological targets. []
2,6-Dichlorobenzamide (DCB)
Compound Description: This compound undergoes extensive metabolism in rats, resulting in various metabolites including monohydroxy-DCBs, 2-chloro-5-hydroxy-6-(methylthio)benzamide, and a mercapturic acid conjugate. Studies using radiolabeled DCB reveal accumulation of non-extractable residues in the nasal mucosa and large intestines of rats and mice. []
Relevance: 2,6-Dichlorobenzamide forms the core structure of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. Understanding the metabolic pathways and potential toxicity of DCB, as indicated by the accumulation of residues, is crucial. It provides a baseline for investigating the metabolic fate and potential toxicity profile of the more complex 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, particularly considering the shared core structure and the possibility of similar metabolic transformations. []
Clopamide (CPD)
Compound Description: This piperidine and sulfamoylbenzamide-based diuretic drug is recognized as a potential photosensitizing sulfonamide. Upon UV light exposure, Clopamide undergoes photodegradation via photoinduced electron transfer, yielding two main photoproducts. []
Relevance: Clopamide, although possessing a different core structure, highlights the potential photosensitivity of benzamide derivatives, particularly those containing sulfonamide groups. This emphasizes the need to investigate the photostability of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, as photodegradation could impact its storage, handling, and potential therapeutic applications. []
Relevance: Although possessing a different core structure compared to 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine shares the 2-phenylethyl substituent. This structural similarity suggests the target compound might also interact with dopamine receptors, particularly the D2 subtype. The research on N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine derivatives highlights the importance of specific substitutions on the phenyl ring for receptor selectivity and provides a basis for further exploration of the structure-activity relationships of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide in the context of dopamine receptor interactions. []
Compound Description: Alda-1 functions as a small-molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2), an enzyme crucial for clearing toxic aldehydes like 4-hydroxynonenal (4-HNE). It demonstrates protective effects against oxidative stress-mediated damage in various models, including ischemia-reperfusion injury, heart failure, and hyperoxia-induced lung injury. Alda-1's mechanism of action involves promoting ALDH2 activity, thereby mitigating oxidative stress and downstream cellular damage. [, ]
Relevance: Alda-1 shares the 2,6-dichlorobenzamide core structure with 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. The structural similarity, particularly the shared 2,6-dichlorobenzamide moiety, suggests that the target compound might also interact with ALDH2 or exhibit similar antioxidant and cytoprotective properties. Investigating the potential of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide to activate ALDH2 or modulate oxidative stress pathways, in comparison to Alda-1, could be a valuable avenue for further research. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.